molecular formula C7H7BrO2S B1630449 Ethyl 5-bromothiophene-2-carboxylate CAS No. 5751-83-7

Ethyl 5-bromothiophene-2-carboxylate

Cat. No. B1630449
Key on ui cas rn: 5751-83-7
M. Wt: 235.1 g/mol
InChI Key: PZNHMXAOMDQLLE-UHFFFAOYSA-N
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Patent
US04980484

Procedure details

To 1.092 g (5.7157 mmol) of 5-bromothiophene-2-carboxaldehyde was added sequentially, 1.507 g (30.75 mmol) sodium cyanide, 60 ml ethanol, 602.5 mg (10.04 mmol) of acetic acid and 10.62 g (122.16 mmol) of manganese dioxide. This mixture was stirred at room temperature for 24 hours, then filtered through celite and the residue washed several times with ether. The combined filtrates were concentrated, then the residue taken up in water and extracted with 3×75 ml ether. Combined ether extracts were washed with saturated NaHCO3, saturated NaCl, dried (MgSO4), concentrated in vacuo and kugelrohr distilled (70° C.; 0.1 mm) to give the captioned compound as a pale yellow oil. PMR (CDCl3): δ1.3 (3H, t, J~7 Hz), 4.35 (2H, t, J~7 Hz), 7.12 (1H, d, J~4 Hz), 7.6 (1H, d, J~4 Hz).
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
1.507 g
Type
reactant
Reaction Step Two
Quantity
602.5 mg
Type
reactant
Reaction Step Three
Quantity
10.62 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[C-]#N.[Na+].[C:12](O)(=[O:14])[CH3:13]>[O-2].[O-2].[Mn+4].C(O)C>[Br:1][C:2]1[S:6][C:5]([C:7]([O:14][CH2:12][CH3:13])=[O:8])=[CH:4][CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.092 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Step Two
Name
Quantity
1.507 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
602.5 mg
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
10.62 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the residue washed several times with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml ether
WASH
Type
WASH
Details
Combined ether extracts were washed with saturated NaHCO3, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and kugelrohr
DISTILLATION
Type
DISTILLATION
Details
distilled (70° C.; 0.1 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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